molecular formula C8H13NO2 B7885405 2-Azabicyclo[2.2.1]heptane-2-acetic acid, (1R,4S)-rel-

2-Azabicyclo[2.2.1]heptane-2-acetic acid, (1R,4S)-rel-

Cat. No.: B7885405
M. Wt: 155.19 g/mol
InChI Key: UUDNITWWYBIYOX-RQJHMYQMSA-N
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Description

2-Azabicyclo[2.2.1]heptane-2-acetic acid, (1R,4S)-rel-, is a bicyclic compound featuring a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-Azabicyclo[2.2.1]heptane-2-acetic acid involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes with a broad array of substrates . The reaction conditions typically involve the use of palladium catalysts and specific reaction temperatures and times to ensure optimal yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptane-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

2-Azabicyclo[2.2.1]heptane-2-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptane-2-acetic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.2.1]heptane-2-acetic acid is unique due to its specific bicyclic structure and the presence of an acetic acid functional group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(1S,4R)-2-azabicyclo[2.2.1]heptan-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDNITWWYBIYOX-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CN2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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